2-Bromo-1-(difluoromethyl)naphthalene
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Overview
Description
2-Bromo-1-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 2 and 1 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)naphthalene can be achieved through several methodsFor example, photobromination of naphthalene in the presence of bromine and a suitable solvent like carbon tetrachloride (CCl4) can yield bromonaphthalene derivatives . Subsequent reactions can introduce the difluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory methods, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents.
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted naphthalenes.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)naphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various mechanisms, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(difluoromethyl)naphthalene: This compound has the bromine and difluoromethyl groups at different positions on the naphthalene ring.
2-Bromo-1-(difluoromethyl)-4-fluorobenzene: A similar compound with a fluorine atom on the benzene ring.
Uniqueness
2-Bromo-1-(difluoromethyl)naphthalene is unique due to the specific positioning of the bromine and difluoromethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized organic compounds.
Properties
Molecular Formula |
C11H7BrF2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-bromo-1-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |
InChI Key |
ANYNDNVPDLHORB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)Br |
Origin of Product |
United States |
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